molecular formula C17H17Cl2N3O2 B3611874 3-(2,5-DICHLORO-4,6-DIMETHYLPYRIDINE-3-CARBONYL)-1-(2-PHENYLETHYL)UREA

3-(2,5-DICHLORO-4,6-DIMETHYLPYRIDINE-3-CARBONYL)-1-(2-PHENYLETHYL)UREA

Cat. No.: B3611874
M. Wt: 366.2 g/mol
InChI Key: KYRQIXNJZZDVQZ-UHFFFAOYSA-N
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Description

3-(2,5-Dichloro-4,6-dimethylpyridine-3-carbonyl)-1-(2-phenylethyl)urea is a synthetic organic compound that belongs to the class of urea derivatives It is characterized by the presence of a pyridine ring substituted with chlorine and methyl groups, a carbonyl group, and a phenylethyl group attached to the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dichloro-4,6-dimethylpyridine-3-carbonyl)-1-(2-phenylethyl)urea typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate starting materials such as 2,5-dichloro-4,6-dimethylpyridine.

    Introduction of the Carbonyl Group: The carbonyl group is introduced through acylation reactions, often using reagents like acyl chlorides or anhydrides.

    Formation of the Urea Moiety: The urea moiety is formed by reacting the carbonyl compound with an amine, such as 2-phenylethylamine, under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dichloro-4,6-dimethylpyridine-3-carbonyl)-1-(2-phenylethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chlorine atoms on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

3-(2,5-Dichloro-4,6-dimethylpyridine-3-carbonyl)-1-(2-phenylethyl)urea has several scientific research applications, including:

    Medicinal Chemistry: It may be investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Materials Science: The compound can be used in the synthesis of advanced materials with specific properties.

    Biological Studies: It may be studied for its biological activity and potential therapeutic effects.

    Industrial Applications: The compound can be utilized in the production of specialty chemicals and polymers.

Mechanism of Action

The mechanism of action of 3-(2,5-dichloro-4,6-dimethylpyridine-3-carbonyl)-1-(2-phenylethyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,5-Dichloro-4,6-dimethylpyridine-3-carbonyl)-1-(2-phenylethyl)thiourea
  • 3-(2,5-Dichloro-4,6-dimethylpyridine-3-carbonyl)-1-(2-phenylethyl)guanidine

Uniqueness

3-(2,5-Dichloro-4,6-dimethylpyridine-3-carbonyl)-1-(2-phenylethyl)urea is unique due to its specific substitution pattern on the pyridine ring and the presence of the phenylethyl group. This structural uniqueness can result in distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2,5-dichloro-4,6-dimethyl-N-(2-phenylethylcarbamoyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2N3O2/c1-10-13(15(19)21-11(2)14(10)18)16(23)22-17(24)20-9-8-12-6-4-3-5-7-12/h3-7H,8-9H2,1-2H3,(H2,20,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYRQIXNJZZDVQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=C1Cl)C)Cl)C(=O)NC(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2,5-DICHLORO-4,6-DIMETHYLPYRIDINE-3-CARBONYL)-1-(2-PHENYLETHYL)UREA
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3-(2,5-DICHLORO-4,6-DIMETHYLPYRIDINE-3-CARBONYL)-1-(2-PHENYLETHYL)UREA
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3-(2,5-DICHLORO-4,6-DIMETHYLPYRIDINE-3-CARBONYL)-1-(2-PHENYLETHYL)UREA
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3-(2,5-DICHLORO-4,6-DIMETHYLPYRIDINE-3-CARBONYL)-1-(2-PHENYLETHYL)UREA
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3-(2,5-DICHLORO-4,6-DIMETHYLPYRIDINE-3-CARBONYL)-1-(2-PHENYLETHYL)UREA
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3-(2,5-DICHLORO-4,6-DIMETHYLPYRIDINE-3-CARBONYL)-1-(2-PHENYLETHYL)UREA

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